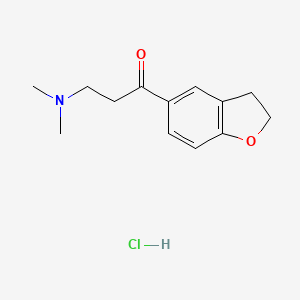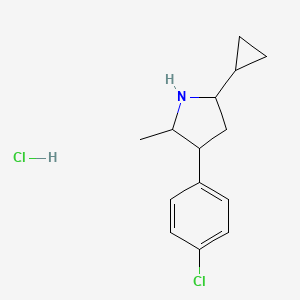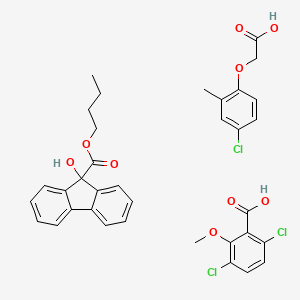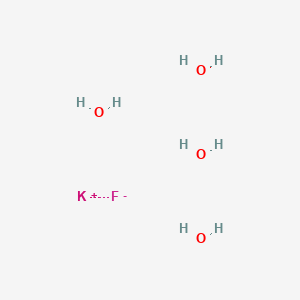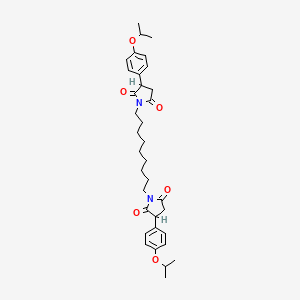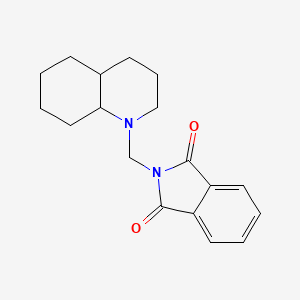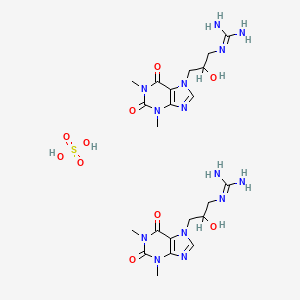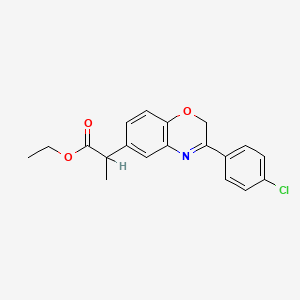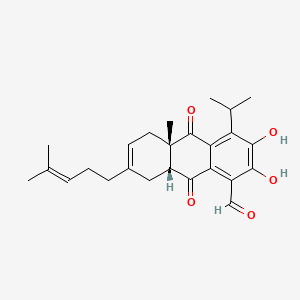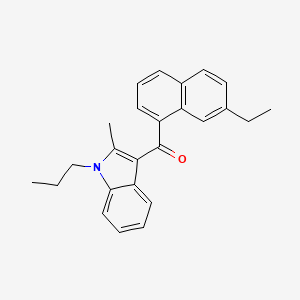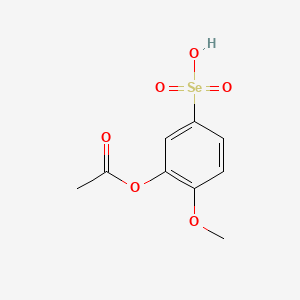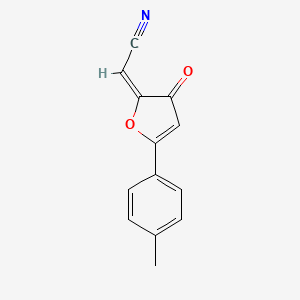
(5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- is a complex organic compound that features a furan ring substituted with a 4-methylphenyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- typically involves the reaction of 4-methylbenzaldehyde with acetonitrile in the presence of a base. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or palladium can enhance the reaction efficiency and selectivity. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The furan ring’s electron-rich nature allows it to engage in π-π stacking interactions with aromatic systems, which can be crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
- ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-THIENYLIDENE)
- ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-PYRIDYLIDENE)
Uniqueness
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
97180-86-4 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
(2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetonitrile |
InChI |
InChI=1S/C13H9NO2/c1-9-2-4-10(5-3-9)13-8-11(15)12(16-13)6-7-14/h2-6,8H,1H3/b12-6+ |
InChI Key |
VJZSSZZTSZLIMZ-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C#N)/O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC#N)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


